molecular formula C7H9FN2 B568345 N-(2-Fluoroethyl)pyridin-3-amine CAS No. 122973-61-9

N-(2-Fluoroethyl)pyridin-3-amine

Cat. No.: B568345
CAS No.: 122973-61-9
M. Wt: 140.161
InChI Key: NOWHKHUYFNPHOW-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)pyridin-3-amine (CAS 122973-61-9) is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It features a pyridine ring, a key pharmacophore in medicinal chemistry, which is functionalized with a fluoroethylamine group. This structure makes it a versatile intermediate in organic synthesis and drug discovery research. The compound serves as a valuable building block for researchers, particularly in the development of more complex molecules. Its structure is related to other research compounds, such as N-(2,2-Difluoroethyl)pyridin-3-amine and N-(2,2,2-trifluoroethyl)pyridin-3-amine, which are used in the synthesis of advanced chemical probes . The 3-aminopyridine moiety is a known precursor in various synthetic pathways, including the preparation of ligands and other biologically active molecules . As such, this compound is useful for constructing molecular libraries, exploring structure-activity relationships, and creating potential agents for imaging or pharmacological studies. This product is intended for research applications only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

122973-61-9

Molecular Formula

C7H9FN2

Molecular Weight

140.161

IUPAC Name

N-(2-fluoroethyl)pyridin-3-amine

InChI

InChI=1S/C7H9FN2/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5H2

InChI Key

NOWHKHUYFNPHOW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NCCF

Synonyms

3-Pyridinamine,N-(2-fluoroethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

N-(2-[18F]Fluoroethyl)-BIP Derivatives
  • Structure : These include derivatives like [18F]IBIPF1 (N-(2-[18F]fluoroethyl)-7-iodo-N-methylbenzo[4,5]imidazo[1,2-a]pyridin-3-amine) and [18F]Br-BIPF (7-bromo analog). These compounds incorporate a benzoimidazopyridine core instead of a simple pyridine, with a fluoroethyl group at the 3-position .
  • Application: Used as tau protein tracers in positron emission tomography (PET) imaging for Alzheimer’s disease. The fluoroethyl group improves blood-brain barrier penetration and binding affinity compared to non-fluorinated analogs .
  • Key Difference : The expanded tricyclic scaffold in BIP derivatives enhances target selectivity but reduces synthetic accessibility compared to N-(2-fluoroethyl)pyridin-3-amine .
N-(2-Fluorobenzyl)pyridin-3-amine Derivatives
  • Structure : Examples include (2-fluorophenyl)methylamine, where the fluoroethyl group is replaced by a fluorobenzyl moiety .
  • Application: Explored as intermediates in kinase inhibitors or antimicrobial agents.
  • Key Difference : The benzyl group introduces steric bulk, which may hinder binding to flat enzymatic active sites compared to the linear fluoroethyl chain in this compound .

Non-Fluorinated Pyridin-3-amine Derivatives

N-(2-Methoxyphenyl)pyridin-3-amine
  • Structure : Features a methoxy-substituted phenyl group instead of fluoroethyl .
  • Application : Used in synthesizing heterocyclic ligands for catalysis or as building blocks for anticancer agents. The methoxy group provides electron-donating effects, altering electronic properties compared to the electron-withdrawing fluorine in this compound .
  • Key Difference : Lower metabolic stability due to the absence of fluorine, which typically resists oxidative degradation .
N-(Pyridin-2-yl)pyridin-3-amine
  • Structure : A bipyridine derivative with a pyridin-2-yl substituent .
  • Application : Acts as a chelating ligand in coordination chemistry or as a precursor for metal-organic frameworks.
  • Key Difference : The lack of a fluorine atom reduces polarity, making it less suitable for targeting polar biological targets compared to this compound .

Functionalized Ethylamine Derivatives

6-Amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide
  • Structure : A sulfonamide derivative with a fluoroethyl group, part of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors .
  • Application : Designed to inhibit NAMPT, a key enzyme in NAD+ biosynthesis. The fluoroethyl group enhances binding to the enzyme’s hydrophobic pocket.
  • Key Difference : The sulfonamide and hexane chain increase molecular weight and complexity, limiting bioavailability compared to simpler this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Fluoroethyl)pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between fluorinated ethylamines and pyridine derivatives. For example, fluorinated intermediates can be prepared via reactions with 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification often requires column chromatography or recrystallization to isolate high-purity products. Optimizing yields involves adjusting stoichiometry, temperature, and solvent polarity. Microwave-assisted synthesis (e.g., 150°C, 30 min) can accelerate reaction kinetics and improve efficiency .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. The fluorine substituent induces distinct splitting patterns (e.g., 1H^1H NMR: δ 4.5–5.0 ppm for -CH₂F) . IR spectroscopy identifies N-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software resolves bond lengths (e.g., C-F ≈ 1.39 Å) and dihedral angles between pyridine and fluoroethyl groups. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange from Hartree-Fock) improve accuracy for fluorinated systems . Basis sets (e.g., 6-311++G(d,p)) account for polarization and diffuse effects.
  • Properties Calculated :
  • HOMO-LUMO gaps to estimate kinetic stability.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., pyridine N vs. fluoroethyl F).
  • Natural Bond Orbital (NBO) analysis to quantify hyperconjugation (e.g., C-F σ* interactions) .
  • Validation : Compare computed vibrational spectra with experimental IR/Raman data to refine force fields .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Benchmarking : Test multiple DFT functionals (e.g., B3LYP, M06-2X) against experimental thermochemical data (e.g., enthalpy of formation). Becke’s 1993 study highlights the necessity of exact-exchange terms for fluorinated systems .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to reconcile gas-phase calculations with solution-phase reactivity .
  • Dynamic Corrections : Apply Grimme’s D3 dispersion corrections to improve van der Waals interactions in crystal packing .

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified fluorinated chains (e.g., -CH₂CF₃) or pyridine substituents (e.g., -CN, -OCH₃) to assess bioactivity trends .
  • Target Profiling : Use radioligand binding assays or surface plasmon resonance (SPR) to test affinity for receptors (e.g., mGlu4, as seen in related pyrazolo-pyridines) .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 19F^{19}F-NMR) to track metabolic stability or hydrogen-bonding interactions in enzyme active sites .

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